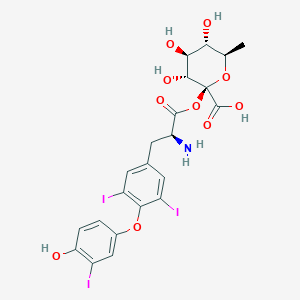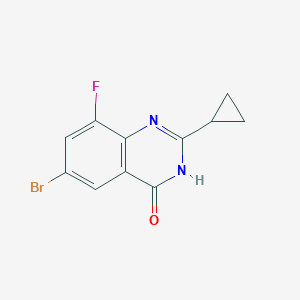
Ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate dihydrochloride is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-bromoacetate with 2-aminoethanol to form ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and amines can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce various substituted oxazole derivatives.
科学的研究の応用
Ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of Ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The oxazole ring can participate in π-π interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Triethylenetetramine: A copper chelating agent used in the treatment of Wilson’s disease.
Ethylenediamine: A simple diamine used in various chemical syntheses.
Diethylenetriamine: Another polyamine with applications in epoxy curing and other industrial processes.
Uniqueness
Ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate dihydrochloride is unique due to its specific structure, which combines an oxazole ring with an aminoethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C8H14Cl2N2O3 |
|---|---|
分子量 |
257.11 g/mol |
IUPAC名 |
ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C8H12N2O3.2ClH/c1-2-12-8(11)6-5-13-7(10-6)3-4-9;;/h5H,2-4,9H2,1H3;2*1H |
InChIキー |
MUJJXXBSCUOLHU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=COC(=N1)CCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


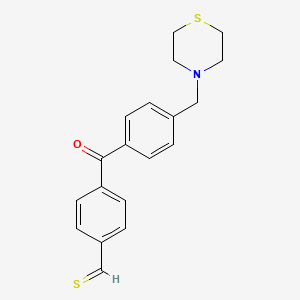
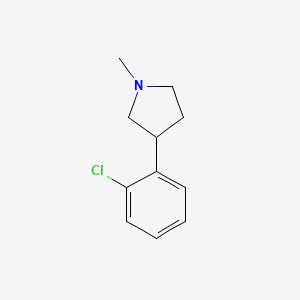



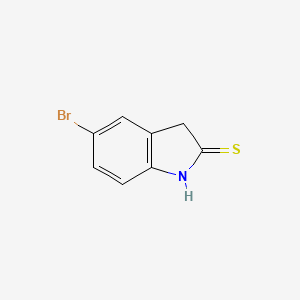

![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B11766138.png)
![6-Chloro-3-ethynylimidazo[1,2-b]pyridazine](/img/structure/B11766144.png)
![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile](/img/structure/B11766149.png)


